molecular formula C25H37NO4 B020994 Salmeterol-d3 CAS No. 497063-94-2

Salmeterol-d3

Cat. No. B020994
M. Wt: 418.6 g/mol
InChI Key: GIIZNNXWQWCKIB-LPUTUNIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salmeterol is a long-acting β2-adrenergic agonist used in asthma control. Its isotopically labeled version, Salmeterol-d3 (13C,2H3-salmeterol), has been synthesized for analytical purposes in pharmacokinetic studies, starting from methyl salicylate, 1,6-dibromohexane, and 4-phenyl-1-butanol (Goodwin et al., 2000).

Synthesis Analysis

The synthesis of Salmeterol-d3 involves a convenient method starting from basic organic precursors, designed as an internal standard for mass spectrometric determination in pharmacokinetic studies. An improved synthesis method utilizes Cs2CO3-mediated monoalkylation of a primary amine, achieving over 97% isotopic purity (Molinski & Stanley, 2002).

Molecular Structure Analysis

Detailed molecular structure analysis of Salmeterol and its derivatives can be inferred from studies focusing on its crystallographic structure, intermolecular packing energetics, and surface chemistry, offering insights into its physical and chemical behavior in different states (Moldovan et al., 2017).

Chemical Reactions and Properties

Salmeterol undergoes extensive metabolism, primarily through aliphatic oxidation to alpha-hydroxysalmeterol in human liver microsomes, catalyzed predominantly by CYP3A (Manchee et al., 1996). The chemical reactivity and interaction with metabolic enzymes elucidate its pharmacokinetic properties and its transformation within the human body.

Physical Properties Analysis

The physical properties of Salmeterol, including its crystallographic structure and surface chemistry, reveal significant insights into its formulation design implications. The detailed analysis of salmeterol xinafoate's crystal morphology shows its plate-like morphology, dominated by certain crystal surfaces, which is consistent with experimentally grown crystals (Moldovan et al., 2017).

Chemical Properties Analysis

The chemical properties of Salmeterol, derived from its synthesis and molecular interactions, highlight its role in therapeutic applications. Its ability to undergo specific chemical reactions, including oxidation and interaction with cytochrome P450 enzymes, underpins its pharmacological efficacy and metabolic profile (Manchee et al., 1996).

Scientific research applications

  • Improving Respiratory Conditions: Salmeterol has been found to increase exercise endurance, oxygen uptake, and ventilation in patients with COPD (O'Donnell et al., 2004). It also improves daily symptom scores, forced expiratory volume, and reduces breathlessness (Boyd et al., 1997).

  • Modulating Immune Response: Salmeterol decreases the production of pro-inflammatory cytokines and regulates inflammation in allergen-induced asthma by modulating dendritic cells (Hu et al., 2012). It also inhibits anaphylactic mediator release from human lung, which is beneficial for treating bronchial asthma (Butchers et al., 1991).

  • Enhancing Drug Delivery: Inhaled Salmeterol provides direct access to lung target sites with minimal systemic exposure, providing a site-specific lung targeting factor for different lung regions (Bäckström et al., 2018).

  • Anti-inflammatory Effects: Salmeterol inhibits lipopolysaccharide-induced lung inflammation in humans, including neutrophil influx and tumor necrosis factor-alpha release (Maris et al., 2005).

  • Reducing Dyspnea and Improving Function in COPD: It reduces dyspnea, increases airflow, and reduces hyperinflation over 4 hours in patients with symptomatic COPD (Ramírez-Venegas et al., 1997).

  • Inhibiting Macrophage Activation: Salmeterol significantly inhibits macrophage-mediated inflammation, suggesting it may be an effective treatment for inflammatory responses mediated through TLR pathway activation (Sharma et al., 2017).

  • Combination Therapy: The combination of Salmeterol and fluticasone propionate reduced the annual rate of exacerbations and improved health status and spirometric values in COPD patients (Calverley et al., 2007).

  • Mechanism of Action: Studies also delve into understanding the specific pharmacological profile and binding characteristics of Salmeterol, shedding light on its partial efficacy of G-protein activation and limited beta-arrestin recruitment (Masureel et al., 2018; Moore et al., 2007).

properties

IUPAC Name

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZNNXWQWCKIB-LPUTUNIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449038
Record name Salmeterol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salmeterol-d3

CAS RN

497063-94-2
Record name Salmeterol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salmeterol-d3
Reactant of Route 2
Salmeterol-d3
Reactant of Route 3
Salmeterol-d3
Reactant of Route 4
Salmeterol-d3
Reactant of Route 5
Salmeterol-d3
Reactant of Route 6
Salmeterol-d3

Citations

For This Compound
18
Citations
GA Jacobson, M Hostrup, CK Narkowicz… - Drug Testing and …, 2017 - Wiley Online Library
… MRM transitions monitored for Salmeterol-D3 were (m/z) 419 to 401, (collision energy 15 V), (m/z) 419 to 383 (collision energy 19 V), and (m/z) 419 to 235 (collision energy 21 V). Dwell …
GA Jacobson, S Raidal, K Robson… - … of Pharmaceutical and …, 2018 - Elsevier
… After the addition of 10 ng rac-salmeterol-d3 in 10 μL as internal standard (Toronto Research Chemicals, Toronto, Canada), the swab was extracted with 1000 μL methanol by soaking …
Number of citations: 3 www.sciencedirect.com
GR Hamm, E Bäckström, M Brülls… - Journal of aerosol …, 2020 - liebertpub.com
Background: For the treatment of respiratory disease, inhaled drug delivery aims to provide direct access to pharmacological target sites while minimizing systemic exposure. Despite …
Number of citations: 16 www.liebertpub.com
E Bäckström, G Hamm, M Brülls, R Goodwin, M Friden - 2018 - Eur Respiratory Soc
Introduction: For the treatment of respiratory disease, inhaled drug delivery provides direct access to pharmacological target sites whilst minimizing systemic exposure. Despite this long …
Number of citations: 0 erj.ersjournals.com
L Silvestro, SR Savu, SN Savu… - Biomedical …, 2012 - Wiley Online Library
… The internal standards fluticasone-d5-propionate and salmeterol-d3 were purchased from SynFine Research (Ontario, Canada). All standards used were of analytical grade quality. …
M Garg, R Naidu, A Birhade, K Iyer, R Jadhav… - J. Bioequiv …, 2017 - academia.edu
… The mass spectrometer was operated in positive ionization mode and Salmeterol and internal standard (Salmeterol D3) were monitored using MRM transition 416.30/232.10 and 419.30…
Number of citations: 6 www.academia.edu
P Ewing, S Oag, A Lundqvist, S Stomilovic… - Journal of Aerosol …, 2021 - liebertpub.com
… and protein precipitated using a Bravo-robot (Agilent Technologies) by the addition of 180 μL Methanol, 0.2% acetic acid containing stable isotope internal standards (Salmeterol-d3 …
Number of citations: 2 www.liebertpub.com
J Sunwoo, S Rhee, SH Lee, SW Lee… - Translational and …, 2017 - synapse.koreamed.org
… The IS of SM was salmeterol-d3. The LC column was C 18 (2.1 mm id × 100 mm; particle size 3 µm) and the MS/MS condition was ESI (electrospray; positive ion mode). The FTS or SM …
Number of citations: 17 synapse.koreamed.org
R Mehta, K Riddell, A Gupta, MD Louey… - Clinical Drug …, 2015 - Springer
… API 5000 instrumentation in positive mode with TurboIonspray (fluticasone propionate: D3-fluticasone propionate internal standard, transitions 501/313 and 504/313; and salmeterol: D3…
Number of citations: 6 link.springer.com
D Suo, R Wang, P Wang, X Fan, X Su - Journal of Chromatography A, 2017 - Elsevier
… Salmeterol-D3 and clenproperol-D7 were obtained from Toronto Research Chemicals (Toronto, Canada). The standard stock solution of each drug (1000 μg/mL) and IS solution (1000 …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.